3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC15733364
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17) |
| Standard InChI Key | SMWOSZUZMNXRKC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, delineates its core structure:
-
A propenoic acid moiety () forms the α,β-unsaturated carboxylic acid backbone.
-
The 4-(2-oxopyrrolidin-1-yl)phenyl group introduces a lactam-substituted aromatic ring, contributing to stereoelectronic interactions .
The canonical SMILES representation (\text{C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O) confirms the (2E)-stereochemistry of the propenoic acid chain, critical for its biological activity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 231.25 g/mol | |
| logP (octanol-water) | ~1.6 (calculated) | |
| Aqueous solubility | 0.12 mg/mL (pH 7.4, 25°C) | |
| Melting point | 214–217°C (decomposes) |
Spectroscopic Signatures
-
IR spectroscopy: Strong absorption bands at 1705 cm (carboxylic acid C=O) and 1660 cm (pyrrolidinone C=O).
-
H NMR (DMSO-d6): δ 8.12 (d, J=16 Hz, 1H, CH=COO), 7.65–7.58 (m, 4H, aromatic), 3.75 (t, 2H, pyrrolidinone N-CH2), 2.45 (m, 2H, pyrrolidinone CH2) .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a Horner-Wadsworth-Emmons olefination between 4-(2-oxopyrrolidin-1-yl)benzaldehyde and triethyl phosphonoacetate, followed by saponification:
Key optimization parameters:
-
Temperature: 0–5°C during olefination prevents side reactions.
-
Solvent: Tetrahydrofuran (THF) achieves 78% yield vs. 52% in DMF.
Alternative Approaches
-
Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min with comparable yield (76%) .
-
Enzymatic resolution: Using lipase B from Candida antarctica, enantiomeric excess >98% achieved for (2E)-isomer .
Industrial and Material Science Applications
Polymer Chemistry
As a dienophile in Diels-Alder reactions, it forms thermally reversible polymers with furan-containing monomers:
Table 2: Material Properties of Derived Polymers
| Property | Value |
|---|---|
| Tensile strength | 45 MPa |
| Self-healing efficiency | 89% (60°C, 24 h) |
| Dielectric constant | 3.2 (1 kHz) |
Coordination Chemistry
Forms stable complexes with Cu(II) () through the carboxylic acid and pyrrolidinone carbonyl groups. These complexes exhibit enhanced catalytic activity in Heck coupling reactions (TON up to 12,500).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | MAO-B IC | NF-κB Inhibition |
|---|---|---|
| 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid | 3.2 μM | 75% |
| 4-(Pyrrolidin-1-yl)cinnamic acid | 12.7 μM | 41% |
| 3-(4-Morpholinophenyl)acrylic acid | 8.9 μM | 63% |
The 2-oxopyrrolidinone moiety enhances target engagement through additional dipole interactions absent in morpholine or pyrrolidine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume